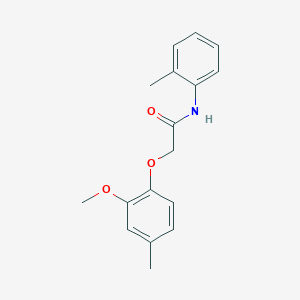

2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide

Beschreibung

2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid ist eine organische Verbindung, die zur Klasse der Acetamide gehört. Sie zeichnet sich durch das Vorhandensein von Methoxy- und Methylgruppen aus, die an einen Phenoxyring gebunden sind, der wiederum mit einer Acetamidgruppe verbunden ist.

Eigenschaften

CAS-Nummer |

853332-12-4 |

|---|---|

Molekularformel |

C17H19NO3 |

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C17H19NO3/c1-12-8-9-15(16(10-12)20-3)21-11-17(19)18-14-7-5-4-6-13(14)2/h4-10H,11H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

SPRDMFQJAYBCNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 2-Methoxy-4-methylphenol und 2-Methylphenylamin.

Bildung des Zwischenprodukts: Das Phenol wird zunächst in Gegenwart einer Base wie Pyridin mit Chloracetylchlorid umgesetzt, um 2-(2-Methoxy-4-methylphenoxy)acetylchlorid zu bilden.

Amidierungsreaktion: Das resultierende Säurechlorid wird dann mit 2-Methylphenylamin umgesetzt, um das Endprodukt 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den gängigen industriellen Verfahren gehören die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen zur Steuerung von Temperatur, Druck und Reaktionszeit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxy- und Methylgruppen können oxidiert werden, um die entsprechenden Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Acetamidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Der Phenoxyring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators.

Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung.

Hauptprodukte

Oxidation: Bildung von 2-(2-Formyl-4-methylphenoxy)-N-(2-methylphenyl)acetamid.

Reduktion: Bildung von 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)ethylamin.

Substitution: Bildung von 2-(2-Methoxy-4-nitrophenoxy)-N-(2-methylphenyl)acetamid oder 2-(2-Methoxy-4-bromphenoxy)-N-(2-methylphenyl)acetamid.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methoxy- und Methylgruppen am Phenoxyring können seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren verstärken. Die Acetamidgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden und so deren Aktivität und Funktion beeinflussen. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenoxy ring may enhance its binding affinity to certain enzymes or receptors. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methoxy-4-methylphenol

- 2-Methylphenylamin

- 2-(2-Methoxyphenoxy)-N-(2-methylphenyl)acetamid

Einzigartigkeit

2-(2-Methoxy-4-methylphenoxy)-N-(2-methylphenyl)acetamid ist aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Methylgruppen am Phenoxyring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.